
Cyclohexane, hexachloro-
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Overview
Description
Cyclohexane, hexachloro- (C6H6Cl6), also known as hexachlorocyclohexane, is a polyhalogenated organic compound. It consists of a six-carbon ring with one chlorine and one hydrogen attached to each carbon. This compound has several stereoisomers, which differ by the stereochemistry of the chlorine substituents on the cyclohexane ring .
Preparation Methods
Cyclohexane, hexachloro- is typically prepared through the chlorination of benzene. This process involves the addition of chlorine to benzene under radical addition conditions, such as photochlorination (Cl2, hν) or thermal chlorination (Cl2, Δ, high pressure). The reaction proceeds through three successive radical dichlorination steps, resulting in the formation of hexachlorocyclohexane isomers .
Industrial production methods involve the catalytic hydrogenation of benzene to cyclohexane, followed by chlorination. The hydrogenation process uses a hydrogenation catalyst and occurs in a distillation tower, where benzene and hydrogen are introduced from opposite ends. The reaction is conducted under high temperature and pressure conditions .
Chemical Reactions Analysis
Cyclohexane, hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated cyclohexanones and cyclohexanols.
Reduction: Reduction reactions can convert hexachlorocyclohexane to less chlorinated cyclohexanes.
Substitution: Electrophilic substitution reactions can replace chlorine atoms with other substituents, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexane, hexachloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexane, hexachloro- varies depending on its isomer. For example, gamma-hexachlorocyclohexane (lindane) acts as a central nervous system stimulant by interfering with the function of the gamma-aminobutyric acid (GABA) receptor, leading to neuronal hyperexcitation . This results in its insecticidal properties. Other isomers may have different mechanisms of action based on their specific molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclohexane, hexachloro- can be compared with other similar compounds, such as:
Hexachlorobenzene (C6Cl6): Unlike hexachlorocyclohexane, hexachlorobenzene has a fully chlorinated benzene ring without hydrogen atoms.
Pentachlorocyclohexane (C6H7Cl5): This compound has one less chlorine atom than hexachlorocyclohexane and exhibits different chemical properties and reactivity.
Tetrachlorocyclohexane (C6H8Cl4): With two fewer chlorine atoms, tetrachlorocyclohexane has distinct chemical behavior and applications compared to hexachlorocyclohexane.
The uniqueness of cyclohexane, hexachloro- lies in its multiple stereoisomers and their varied applications in different fields .
Q & A
Q. How do researchers differentiate between α-, β-, γ-, and δ-isomers of hexachlorocyclohexane (HCH) in environmental samples?
Methodological Answer :
Isomer differentiation relies on chromatographic separation (e.g., GC-MS or HPLC) combined with mass spectral analysis and stereochemical characterization. For example:
- GC-MS : Retention times and fragmentation patterns differ due to axial/equatorial chlorine arrangements. The α-isomer (CAS 319-84-6) shows distinct peaks under optimized temperature gradients compared to β- (CAS 319-85-7) and δ-isomers (CAS 319-86-8) .
- Stereochemical Analysis : X-ray crystallography or NMR can resolve spatial configurations. The γ-isomer (lindane) has a unique 1,2,3,4,5,6-hexachloro configuration with three axial and three equatorial chlorines, influencing its polarity .
Data Source : Regulatory documents and isomer-specific CAS numbers are critical for validation .
Q. What experimental design considerations are critical for studying HCH’s thermal decomposition pathways?
Advanced Research Focus :
Thermal degradation studies require controlled reaction systems (e.g., shock tubes, jet-stirred reactors) to isolate intermediates and model kinetics:
- Shock Tube Experiments : Measure ignition delays at high pressures (20–40 bar) and temperatures (800–1200 K) to observe HCH decomposition into chlorinated benzenes or dioxins .
- Kinetic Modeling : Use software like Chemkin to integrate experimental data with quantum mechanical calculations (e.g., transition state theory for Cl radical abstraction) .
- Contradictions : Discrepancies exist between experimental and modeled ignition delays due to isomer-specific reactivity; β-HCH shows slower degradation than α-HCH in RCM studies .
Q. How can researchers resolve contradictions in reported rate constants for HCH oxidation?
Data Contradiction Analysis :
- Source Evaluation : Cross-validate data from peer-reviewed combustion studies (e.g., Silke et al., 2007 vs. Wang et al., 2012) . Discrepancies often arise from differences in experimental conditions (pressure, temperature, HCH purity).
- Uncertainty Quantification : Apply sensitivity analysis to identify dominant reaction pathways (e.g., HO₂ radical interactions vs. Cl-mediated chain reactions) .
- Standardization : Use NIST-referenced thermodynamic data (ΔfH° = −290 kJ/mol for HCH) to calibrate models .
Q. What methodologies are recommended for tracking HCH’s environmental persistence in aquatic ecosystems?
Methodological Answer :
- Isotopic Labeling : Use ¹³C or ³⁶Cl-labeled HCH in microcosm studies to trace degradation products (e.g., pentachlorocyclohexene) .
- Sediment Analysis : Combine Soxhlet extraction with GC-ECD to quantify HCH residues in sediment cores, accounting for anaerobic microbial degradation rates (t₁/₂ = 150–300 days for β-HCH) .
- Modeling : Apply fugacity models to predict phase partitioning (log Kow = 3.8–4.5 for HCH isomers) .
Q. How do stereochemical configurations influence HCH’s toxicity in mammalian systems?
Advanced Research Focus :
- Receptor Binding : The γ-isomer (lindane) binds to GABAₐ receptors with higher affinity due to its axial Cl-1 and Cl-3 positions, inducing neurotoxicity .
- Metabolic Pathways : β-HCH accumulates in adipose tissue (log Koa = 9.2) due to its stable chair conformation, whereas α-HCH undergoes faster hepatic CYP450-mediated dechlorination .
- In Vitro Models : Use hepatocyte cultures with LC-MS/MS to quantify isomer-specific bioactivation products (e.g., chlorophenols) .
Q. What advanced techniques are used to study HCH’s role in soot formation during combustion?
Methodological Answer :
- Laminar Flame Analysis : Measure soot volume fractions using laser-induced incandescence (LII) in HCH-doped flames .
- PAH Tracking : GC × GC-TOFMS identifies chlorinated polyaromatic hydrocarbons (Cl-PAHs) formed via HCH pyrolysis (e.g., chloronaphthalenes at 600–800°C) .
- Computational Fluid Dynamics (CFD) : Simulate HCH’s contribution to soot nucleation in diesel engines, validated against experimental laminar flame speeds (SL = 25–35 cm/s for HCH/air mixtures) .
Properties
Molecular Formula |
C18H18Cl18 |
---|---|
Molecular Weight |
872.5 g/mol |
IUPAC Name |
1,1,2,3,3,4-hexachlorocyclohexane;1,1,2,3,4,5-hexachlorocyclohexane;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/3C6H6Cl6/c7-2-1-6(11,12)5(10)4(9)3(2)8;7-3-1-2-5(9,10)4(8)6(3,11)12;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-5H,1H2;3-4H,1-2H2;1-6H |
InChI Key |
REDUMVQOCNAQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1Cl)(Cl)Cl)Cl)(Cl)Cl.C1C(C(C(C(C1(Cl)Cl)Cl)Cl)Cl)Cl.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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